molecular formula C22H18N2O B14607201 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- CAS No. 61050-98-4

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)-

Cat. No.: B14607201
CAS No.: 61050-98-4
M. Wt: 326.4 g/mol
InChI Key: JRYZOCNCPUNWCE-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of phenyl groups attached to the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- can be achieved through several methods. One common method involves the condensation of urea with carbonyl compounds containing functional groups. For instance, the interaction of potassium cyanate (KCNO) with alpha-aminoketone salts in aqueous media is an effective approach . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .

Scientific Research Applications

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both phenyl and phenylmethyl groups in 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- enhances its stability and reactivity compared to similar compounds. This unique structure allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

CAS No.

61050-98-4

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

3-benzyl-4,5-diphenyl-1H-imidazol-2-one

InChI

InChI=1S/C22H18N2O/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25)

InChI Key

JRYZOCNCPUNWCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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